molecular formula C23H20Cl2N2O3 B2594235 (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 257946-66-0

(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No.: B2594235
CAS No.: 257946-66-0
M. Wt: 443.32
InChI Key: WGCAZWGEIGGLKS-UHFFFAOYSA-N
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Description

(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a benzoyl group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Fragments: The final step involves coupling the piperidine-benzoyl intermediate with the isoxazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and piperidine rings.

Mechanism of Action

The mechanism of action of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. The isoxazole ring can participate in π-π interactions, stabilizing the compound within the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzoylpiperidin-1-yl)(3-phenylisoxazol-4-yl)methanone: Lacks the dichlorophenyl group, which may affect its binding affinity and specificity.

    (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)isoxazol-4-yl)methanone: Similar structure but without the methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the dichlorophenyl and methyl groups in (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone provides a unique combination of steric and electronic effects, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-14-19(21(26-30-14)20-17(24)8-5-9-18(20)25)23(29)27-12-10-16(11-13-27)22(28)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAZWGEIGGLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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